molecular formula C8H6O3 B1346917 1,3-Benzodioxole-4-carbaldehyde CAS No. 7797-83-3

1,3-Benzodioxole-4-carbaldehyde

Cat. No. B1346917
CAS RN: 7797-83-3
M. Wt: 150.13 g/mol
InChI Key: QZMQKPGVXNSITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxole-4-carbaldehyde is a chemical compound with the molecular formula C8H6O3 . It is also known by other names such as 1,3-BENZODIOXOLE-4-CARBOXALDEHYDE .


Synthesis Analysis

The synthesis of 1,3-Benzodioxole-4-carbaldehyde involves the reaction of 3,4-dihydroxybenzaldehyde with dibromomethane and potassium carbonate in dimethylformamide .


Molecular Structure Analysis

The molecular structure of 1,3-Benzodioxole-4-carbaldehyde is represented by the InChIKey: QZMQKPGVXNSITP-UHFFFAOYAC . The molecular weight of this compound is 150.134 g/mol .


Chemical Reactions Analysis

Benzodioxole derivatives, including 1,3-Benzodioxole-4-carbaldehyde, are known to possess a broad spectrum of activities. They have been studied for their potential cytotoxic and antiparasitic activities .


Physical And Chemical Properties Analysis

1,3-Benzodioxole-4-carbaldehyde has a melting point of 34-36 ºC and a boiling point of 80 ºC at 0.3 mmHg. Its density is 1.312 g/mL .

Scientific Research Applications

Synthesis of Novel Compounds

  • Chemical Synthesis and Structure : Research has demonstrated the synthesis of various compounds utilizing 1,3-Benzodioxole-4-carbaldehyde. For instance, its reaction with diethoxy­phospho­rylacetic acid ethyl ester under specific conditions leads to the formation of Ethyl 3-(1,3-benzodioxol-5-yl)acrylate, showcasing the planar structure of the 1,3-benzodioxolane system (Zhang, Wang, & Yu, 2007). Similarly, other studies have reported the synthesis of distinct compounds by reacting 1,3-Benzodioxole-4-carbaldehyde with various other chemicals, leading to the formation of complex structures with specific conformations (Asiri, Khan, & Tahir, 2011).

  • Organometallic Methodology : The conversion of 1,3-Benzodioxole derivatives, including the carbaldehyde variant, into various new derivatives showcases the versatility of this compound in organometallic chemistry. This involves trapping the lithiated species of 1,3-Benzodioxole derivatives with various electrophiles (Schlosser, Gorecka, & Castagnetti, 2003).

Biological Applications

  • Anticancer and Antibacterial Properties : A notable application is in the domain of medicinal chemistry, where derivatives of 1,3-Benzodioxole-4-carbaldehyde have been synthesized and evaluated for their anticancer and antibacterial properties. For example, certain compounds synthesized from this chemical have demonstrated significant anticancer activity against various cancer cell lines (Horishny, Chaban, & Matiychuk, 2021). Additionally, other studies have highlighted its role in the synthesis of compounds with potent antibacterial and antifungal activities (Othman, Al-Masoudi, Hama, & Hussain, 2019).

  • algal blooms and associated cyanotoxins (Jin et al., 2017).

Chemical Properties and Applications

  • Structural Analysis and Synthesis Techniques : The structural analysis of various synthesized compounds from 1,3-Benzodioxole-4-carbaldehyde provides insights into their chemical properties and potential applications. These studies often employ advanced spectroscopic methods to determine the structural properties (Benhaoua et al., 2019).

  • Organic Semiconductor Applications : The synthesis of "Schiff" bases using 1,3-Benzodioxole-4-carbaldehyde has been explored for applications in organic semiconductors. The structural and electronic properties of these compounds suggest their potential use in optoelectronics and photovoltaic conversion energies (Benhaoua et al., 2019).

  • Photochemical Reactions : The compound has been used in photochemical reactions, such as the solar-chemical photo-Friedel–Crafts heteroacylation of quinones, demonstrating its versatility in synthetic organic chemistry (Benites et al., 2011).

Safety And Hazards

When handling 1,3-Benzodioxole-4-carbaldehyde, it is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1,3-benzodioxole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMQKPGVXNSITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228635
Record name Benzo-1,3-dioxole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxole-4-carbaldehyde

CAS RN

7797-83-3
Record name Benzodioxole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7797-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzodioxole-4-carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007797833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo-1,3-dioxole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo-1,3-dioxole-4-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-BENZODIOXOLE-4-CARBOXALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T3RQM2CS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

138.0 g (1.0 mol) of 2,3-dihydroxybenzaldehyde, 415.0 g (3.0 mol) of potassium carbonate, 4.7 g of copper oxide, 255.0 g (3.0 mol) of methylene chloride and 1500 ml of distilled dimethylformamide are boiled for 7 hours, while stirring intensively.. The reaction mixture is evaporated to dryness in vacuo and, after addition of 1000 ml of ice-water to the residue, the mixture is extracted four times by shaking with 300 ml of methyl tert-butyl ether each time. The combined ether extracts are washed with 5% strength sodium hydroxide solution and water and dried over sodium sulphate. The methyl tert-butyl ether is then stripped off (and can be reused) and the residue is distilled in vacuo at 92°-93° C./1 mbar. 120 g (80% of theory) of 2,3-methylenedioxybenzaldehyde having a melting point of 32°-33° C. are obtained.
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
415 g
Type
reactant
Reaction Step One
Quantity
255 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
catalyst
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

This compound was prepared using 1-Benzo[1,3]dioxol4-yl-2-bromo-ethanone prepared in method I-7 (0.15 g, 10.62 mmol), in the manner described for 3-amino-5,6,7,8-tetrahydro-naphtho[2,3-b]furan-2-yl)-(2,4-dichloro-phenyl)-methanone (Method III-1):, affording 0.36 g (21%) of 3-Amino-5,6,7,8-tetrahydro-naphtho-[2,3-b]furan-2-yl)benzo[1,3]dioxol-4-yl-methanone as a yellow solid. 1H-NMR (MeOH-d4) δ 7.40 (s, 1H), 7.31 (dd, J=8 Hz, 1 Hz), 6.97 (dd, J=7 Hz, 1 Hz, 1 H), 6.82 (s, 1H), 6.19 (s, 2H), 2.68-2.60 (m, 4H), 1.68-1.62 (m, 4H); MS LC-MS (MH+=336.2), RT=3.86 min.
Name
1-Benzo[1,3]dioxol4-yl-2-bromo-ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzodioxole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1,3-Benzodioxole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1,3-Benzodioxole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1,3-Benzodioxole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1,3-Benzodioxole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1,3-Benzodioxole-4-carbaldehyde

Citations

For This Compound
29
Citations
M Hussain, S Ali, M Altaf… - … Section E: Structure …, 2006 - scripts.iucr.org
The title compound, C8H5NO5, consists of a cyclic diether (1,3-dioxalene) fused to 3-nitrobenzaldehyde. In the crystal structure, symmetry-related molecules are linked by C—H⋯O …
Number of citations: 2 scripts.iucr.org
N Natori, K Nakagawara, M Shoji, T Sugai… - Journal of Molecular …, 2014 - Elsevier
To access the enantiomers of 2-methyl-2-(2′-naphthyl)-1,3-benzodioxole-4-carboxylic acid (MNB carboxylic acid), lipase-catalyzed kinetic resolution of racemic [2-methyl-2-(2′-…
Number of citations: 1 www.sciencedirect.com
M Schlosser, J Gorecka… - European Journal of …, 2003 - Wiley Online Library
The conversion of 2,2‐difluoro‐1,3‐benzodioxole, an exceptionally acidic arene, via a 4‐lithiated intermediate into more than three dozen new derivatives was conceived as a case …
M Baba, K Yamada, M Ito - Plants, 2020 - mdpi.com
Phenylpropanoid volatile components in plants are useful and valuable not only as flavorings, but also as medicines and food supplements. The pharmacological actions and toxicities …
Number of citations: 4 www.mdpi.com
B Naskar, A Dhara, DK Maiti, M Kukułka… - …, 2019 - Wiley Online Library
Fluorescent chemosensors with aggregation induced emission enhancement (AIEE) emerge as promising tools in the field of sensing materials. Herein, we report the design, synthesis …
SS Chavan, MY Pathan, TMY Shaikh… - Open Journal of …, 2017 - scirp.org
… Due to promising results, the scope of protocol was extended to 1-3 benzodioxole-4-carbaldehyde, 3-phenoxybenzaldehyde and heterocyclic aldehydes, miraculously all these …
Number of citations: 2 www.scirp.org
A Shaabani, R Afshari, SE Hooshmand… - ACS Sustainable …, 2017 - ACS Publications
In this paper, an eco-compatible molecularly imprinted polymer (MIP) nanoreactor synthesized via miniemulsion polymerization was designed, and its catalytic activity was investigated …
Number of citations: 37 pubs.acs.org
MF Comber, MV Sargent - Australian journal of chemistry, 1985 - CSIRO Publishing
The synthesis of 2,7,8-triacetoxy-1-methoxy-3-methylanthracene (30), a derivative of hallachrome (7-hydroxy-8-methoxy-6-methylanthracene-1,2- quinone ) (1), the red pigment of the …
Number of citations: 6 www.publish.csiro.au
J Mularski, K Malarz, M Pacholczyk, R Musiol - European Journal of …, 2019 - Elsevier
Quinazoline derivatives constitute a large family of small-molecule inhibitors of tyrosine kinases. In the current study, the p53 protein reactivator CP-31398 was tested against a panel of …
Number of citations: 15 www.sciencedirect.com
PA Sidhom, E El-Bastawissy, AA Salama… - Bioorganic …, 2021 - Elsevier
The historic DHP nucleus was serendipitously discovered by Arthur Hantzsch about 130 years ago and is still considered a hidden treasure for various pharmacological activities. …
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.